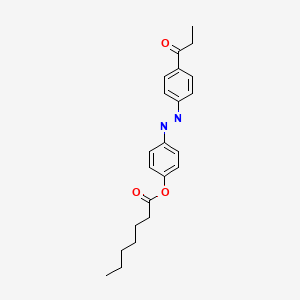
4-Propionyl-4'-n-heptanoyloxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propionyl-4’-n-heptanoyloxyazobenzene is an organic compound with the molecular formula C22H26N2O3 and a molecular weight of 366.4534 . It is a member of the azobenzene family, which is known for its photoresponsive properties. Azobenzenes are widely studied for their ability to undergo reversible photoisomerization, making them useful in various applications such as molecular switches and liquid crystal displays.
Méthodes De Préparation
The synthesis of 4-Propionyl-4’-n-heptanoyloxyazobenzene typically involves the reaction of 4-aminobenzene derivatives with appropriate acylating agents. The synthetic route generally includes the following steps:
Diazotization: The starting material, 4-aminobenzene, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
Analyse Des Réactions Chimiques
4-Propionyl-4’-n-heptanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of hydrazo compounds.
Applications De Recherche Scientifique
4-Propionyl-4’-n-heptanoyloxyazobenzene has several scientific research applications:
Chemistry: It is used as a photoresponsive material in the study of molecular switches and light-driven molecular machines.
Biology: The compound’s photoisomerization properties are exploited in the development of light-controlled biomolecular interactions and drug delivery systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: It is used in the formulation of liquid crystal displays and other optoelectronic devices
Mécanisme D'action
The primary mechanism by which 4-Propionyl-4’-n-heptanoyloxyazobenzene exerts its effects is through photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization can induce changes in molecular conformation, affecting the compound’s physical and chemical properties. The molecular targets and pathways involved in this process include the interaction with light-sensitive receptors and the modulation of molecular interactions within complex systems .
Comparaison Avec Des Composés Similaires
4-Propionyl-4’-n-heptanoyloxyazobenzene can be compared with other azobenzene derivatives such as:
4-Propionyl-4’-n-butanoyloxyazobenzene: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
4-Propionyl-4’-n-nonanoyloxyazobenzene: Features a longer alkyl chain, which can affect its phase transition behavior and liquid crystalline properties.
The uniqueness of 4-Propionyl-4’-n-heptanoyloxyazobenzene lies in its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and photochemistry.
Propriétés
Numéro CAS |
76204-65-4 |
|---|---|
Formule moléculaire |
C22H26N2O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
[4-[(4-propanoylphenyl)diazenyl]phenyl] heptanoate |
InChI |
InChI=1S/C22H26N2O3/c1-3-5-6-7-8-22(26)27-20-15-13-19(14-16-20)24-23-18-11-9-17(10-12-18)21(25)4-2/h9-16H,3-8H2,1-2H3 |
Clé InChI |
MLESXCMZPBJKKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
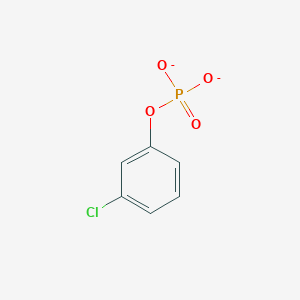
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
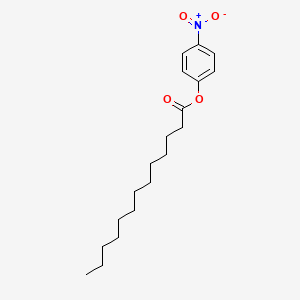
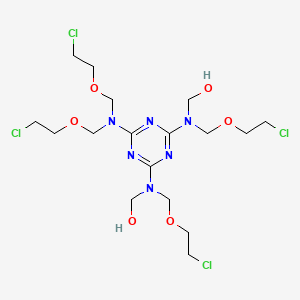
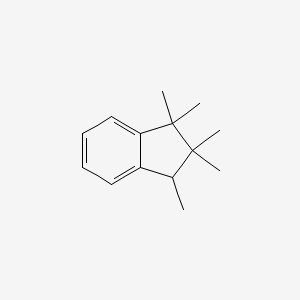
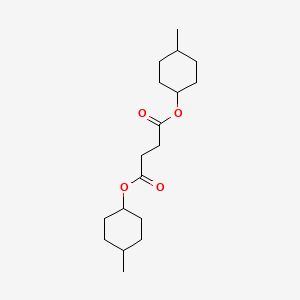

![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
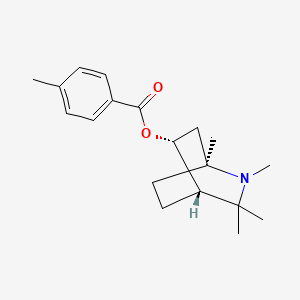
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)


